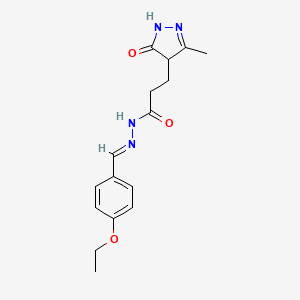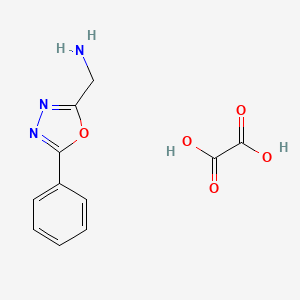![molecular formula C16H18BrN3O3S B2412227 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine CAS No. 2379984-54-8](/img/structure/B2412227.png)
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves the inhibition of several enzymes, including PDE5, PDE6, and PDE9. By inhibiting these enzymes, the compound increases the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine are diverse and depend on the specific enzyme that is inhibited. For example, PDE5 inhibition leads to relaxation of smooth muscle cells in blood vessels, leading to increased blood flow and improved erectile function. PDE6 inhibition has potential applications in the treatment of retinal diseases, while PDE9 inhibition has been investigated for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is its potent inhibitory activity against several enzymes, making it a promising candidate for the treatment of various diseases. However, its use in lab experiments is limited by its high cost and low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine. One potential application is in the treatment of retinal diseases, where PDE6 inhibitors have shown promise in preclinical studies. Another direction is in the treatment of Alzheimer's disease, where PDE9 inhibitors have been investigated for their potential therapeutic effects. Additionally, further research is needed to explore the potential of this compound in the treatment of other diseases, such as cancer and cardiovascular disease.
Synthesis Methods
The synthesis of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves a series of steps, including the reaction of 4-piperidone with benzenesulfonyl chloride to form 1-(Benzenesulfonyl)piperidin-4-ol. This intermediate is then reacted with 5-bromopyrimidine-2,4-dione in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit several enzymes, including PDE5, PDE6, and PDE9, making it a promising candidate for the treatment of various diseases. For example, PDE5 inhibitors are commonly used to treat erectile dysfunction, while PDE6 inhibitors have potential applications in the treatment of retinal diseases. PDE9 inhibitors have been investigated for their potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c17-14-10-18-16(19-11-14)23-12-13-6-8-20(9-7-13)24(21,22)15-4-2-1-3-5-15/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGYIZZBACPIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)

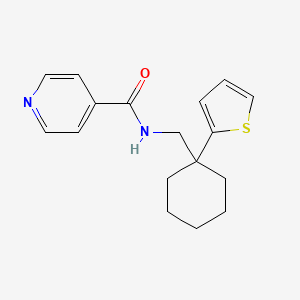
![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)

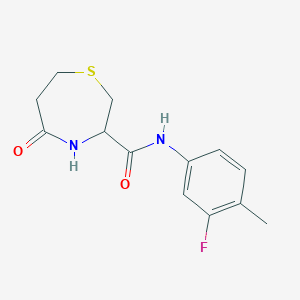
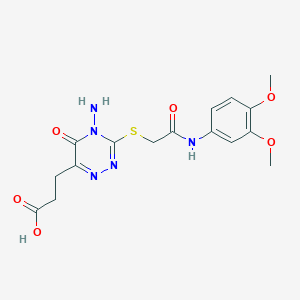
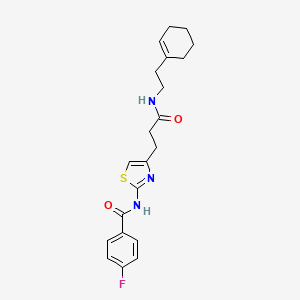
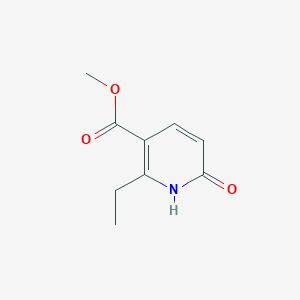
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

